molecular formula C16H23N3O3 B2525793 4-tert-butyl-2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide CAS No. 2097920-66-4

4-tert-butyl-2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B2525793
CAS No.: 2097920-66-4
M. Wt: 305.378
InChI Key: ITIIKDNWYYNPSD-UHFFFAOYSA-N
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Description

4-tert-butyl-2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide: is a complex organic compound that features a pyrrolidine ring, a tert-butyl group, and a benzoxazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes may include:

  • Formation of the Pyrrolidine Ring: : This can be achieved through cyclization reactions involving amino acids or their derivatives.

  • Introduction of the tert-Butyl Group: : This is often done using tert-butylating agents under controlled conditions to ensure the correct placement of the group.

  • Attachment of the Benzoxazol Moiety: : This step may involve the use of specific reagents to form the benzoxazol ring, often through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used for reduction reactions.

  • Substitution: : Reagents like alkyl halides and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Pyrrolidone derivatives.

  • Reduction: : Reduced pyrrolidine derivatives.

  • Substitution: : Substituted pyrrolidine and benzoxazol derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • Indole Derivatives: : These compounds share structural similarities and may have similar biological activities.

  • Benzoxazol Derivatives: : These compounds also contain the benzoxazol moiety and may exhibit similar properties.

The uniqueness of 4-tert-butyl-2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)10-8-17-13(20)12(10)14(21)18-15-9-6-4-5-7-11(9)19-22-15/h10,12H,4-8H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIIKDNWYYNPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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